N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
CAS No.: 1287218-66-9
Cat. No.: VC2668001
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine - 1287218-66-9](/images/structure/VC2668001.png)
Specification
CAS No. | 1287218-66-9 |
---|---|
Molecular Formula | C11H12FN3 |
Molecular Weight | 205.23 g/mol |
IUPAC Name | 1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine |
Standard InChI | InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15) |
Standard InChI Key | OVNDBABZWGJOES-UHFFFAOYSA-N |
SMILES | CNCC1=C(C=NN1)C2=CC=C(C=C2)F |
Canonical SMILES | CNCC1=C(C=NN1)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Identification
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine features a pyrazole ring core with specific substituents that define its chemical identity and potential biological interactions. This compound contains three key structural components: a pyrazole heterocycle, a 4-fluorophenyl group, and a methylamine moiety.
Structural Characteristics
The compound consists of a 1H-pyrazol-3-yl scaffold with a 4-fluorophenyl group at the 4-position and a methylaminomethyl group at the 3-position. The presence of the fluorine atom on the phenyl ring potentially enhances metabolic stability and lipophilicity, properties often sought in drug development. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the central scaffold of the molecule.
Chemical Identifiers and Properties
The compound is identified by several chemical descriptors, which are summarized in the following table:
Property | Value |
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Chemical Formula | C₁₁H₁₂FN₃ |
Molecular Weight | 205.23 g/mol |
CAS Number | 1287218-66-9 |
IUPAC Name | N-{[4-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine |
SMILES Notation | CN(CC1=C(C=NN1)C2=CC=C(C=C2)F)C |
The compound exists as a solid at room temperature and exhibits moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, a property attributed to its balanced hydrophilic-hydrophobic character .
Synthesis Methods and Reaction Pathways
Specialized Synthetic Routes
For introducing the methylamine functionality, reductive amination reactions are commonly employed. This typically involves the reaction of a pyrazole-carbaldehyde with methylamine under reducing conditions, using reagents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen with a palladium catalyst.
The synthesis of the 4-fluorophenyl-substituted pyrazole intermediate may involve cross-coupling reactions, such as Suzuki coupling, between appropriately functionalized pyrazole and 4-fluorophenyl precursors. Such reactions typically require palladium catalysts, appropriate ligands, and base .
Physicochemical Properties
Physical Properties
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine possesses physicochemical properties that are characteristic of fluorinated heterocyclic amines. While specific experimental data for this compound is limited, its properties can be inferred from those of structurally similar compounds.
The compound is expected to have a melting point in the range of 85-120°C, based on data from related pyrazole derivatives. Its lipophilicity, as measured by the calculated partition coefficient (cLogP), is estimated to be between 1.5-2.5, indicating a balanced distribution between aqueous and lipid phases that may contribute to favorable drug-like properties .
Chemical Reactivity
The reactivity of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is defined by its functional groups. Key reaction sites include:
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The pyrazole N-H, which can undergo N-alkylation reactions
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The secondary amine nitrogen, which can participate in nucleophilic substitution reactions
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The aromatic systems (pyrazole and phenyl rings), which can undergo electrophilic aromatic substitution, albeit with reduced reactivity due to the electron-withdrawing fluorine substituent
The compound can potentially undergo the following reactions:
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
N-alkylation | Alkyl halides, base | DMF, K₂CO₃, 60°C | N-alkylated derivatives |
Oxidation | Oxidizing agents (e.g., KMnO₄) | Acidic medium | Oxidized amine derivatives |
Reduction | Reducing agents (e.g., LiAlH₄) | Dry ether, 0°C | Potential ring reduction products |
Acylation | Acyl chlorides, base | DCM, TEA, 0-25°C | Amide derivatives |
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine and related compounds is crucial for optimizing biological activity. Key structural features that influence activity include:
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The position of the fluorine atom on the phenyl ring (4-position in this compound)
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The substitution pattern on the pyrazole ring
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The nature of the amino alkyl substituent
Studies on similar compounds have shown that modifications to these structural elements can significantly impact biological activity. For example, the position of the fluorophenyl group (at position 3 versus position 4 of the pyrazole) can alter the compound's affinity for specific enzyme targets .
Analytical Characterization and Identification
Spectroscopic Methods
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the pyrazole ring protons (typically δ 7.5-8.0 ppm), methylene protons adjacent to the nitrogen (δ 3.5-4.0 ppm), and N-methyl protons (δ 2.2-2.5 ppm). The ¹³C NMR would display signals for the fluorophenyl carbon (with characteristic C-F coupling), pyrazole carbons, and aliphatic carbons.
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Mass Spectrometry: The compound would show a molecular ion peak at m/z 205 (M+) with characteristic fragmentation patterns involving cleavage at the C-N bonds.
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IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹).
Chromatographic Analysis
Analytical separation and identification of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can be achieved using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Typical conditions would involve a reverse-phase C18 column, with a mobile phase consisting of acetonitrile/water with 0.1% formic acid.
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Gas Chromatography (GC): Analysis could be performed using a non-polar column (e.g., DB-5) with temperature programming from 100°C to 280°C.
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Thin-Layer Chromatography (TLC): Using silica gel plates with development systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol mixtures.
Comparative Analysis with Structural Analogs
Structural Variations
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine belongs to a family of fluorinated pyrazole derivatives with varying substitution patterns. Comparing this compound with its structural analogs provides insight into how subtle structural changes affect physicochemical and biological properties.
The table below summarizes key structural analogs and their distinguishing features:
Structure-Property Relationships
The different substitution patterns in these analogs lead to variations in physicochemical properties:
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Lipophilicity: The presence and position of the fluorophenyl group significantly affects the compounds' lipophilicity. Compounds with the fluorophenyl directly attached to the pyrazole ring (as in our target compound) generally exhibit higher lipophilicity than those with the fluorophenyl connected via a methylene bridge .
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Solubility: The nature of the amine substituent (primary vs. secondary vs. tertiary) influences aqueous solubility, with primary amines typically showing higher water solubility due to their ability to form hydrogen bonds .
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Metabolic Stability: The position of the fluorine atom and the substitution pattern on the pyrazole ring affect susceptibility to metabolic enzymes, with certain arrangements providing greater resistance to metabolism.
Future Research Directions
Chemical Modifications
Further structural optimization could involve:
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Modification of the methyl group on the amine to other alkyl or functional groups to improve target selectivity
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Introduction of additional substituents on the pyrazole ring to enhance binding affinity
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Exploration of bioisosteric replacements for the fluorine atom to modulate electronic properties
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Development of structurally constrained analogs to enhance binding affinity through reduced conformational flexibility
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